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Compound of Interest

Compound Name: Ethyl s-4-chloro-3-hydroxybutyrate

Cat. No.: B1631099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Ethyl (S)-4-chloro-3-hydroxybutyrate, a key chiral building block in the synthesis of various

pharmaceuticals. The document presents detailed Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, alongside the

experimental protocols utilized for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Ethyl (S)-4-chloro-3-

hydroxybutyrate.

¹H NMR (Proton NMR) Data
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

4.30 - 4.28 m 1H CH(OH)

4.18 q 7.2 2H OCH₂CH₃

3.61 - 3.60 m 2H CH₂Cl

3.01 s 1H OH

2.66 - 2.57 m 2H CH₂COO

1.29 - 1.24 m 3H OCH₂CH₃

¹³C NMR (Carbon-13 NMR) Data.[1]
Solvent: Chloroform-d (CDCl₃) Frequency: 126 MHz

Chemical Shift (δ) ppm Carbon Type Assignment

171.76 C=O Ester Carbonyl

67.93 CH(OH) Carbonyl with Hydroxyl Group

60.98 OCH₂ Methylene of Ethyl Group

48.12 CH₂Cl Methylene with Chlorine

38.51 CH₂COO
Methylene adjacent to

Carbonyl

14.07 CH₃ Methyl of Ethyl Group

IR (Infrared) Spectroscopy Data
Technique: Neat
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Wavenumber (cm⁻¹) Description of Vibration

3452 O-H stretch (broad)

2982 C-H stretch (aliphatic)

1730 C=O stretch (ester)

Mass Spectrometry (MS) Data
Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

m/z (Mass-to-Charge Ratio) Proposed Fragment

167.2 [M+H]⁺ (protonated molecule)

Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated

chloroform (CDCl₃) as the solvent.[1] A small amount of the neat Ethyl (S)-4-chloro-3-

hydroxybutyrate was dissolved in the solvent and placed in a 5 mm NMR tube. For ¹H NMR,

the spectra were acquired with a sufficient number of scans to ensure a good signal-to-noise

ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard (δ 0.00). For ¹³C NMR, a proton-decoupled spectrum was obtained.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2] A

drop of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium

bromide (KBr) plates to form a thin film. The spectrum was recorded over the range of 4000-

400 cm⁻¹. A background spectrum of the clean salt plates was taken prior to the sample

measurement and subtracted from the sample spectrum to eliminate atmospheric and

instrumental interferences.
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Mass Spectrometry (MS)
Mass spectral data was acquired using a Gas Chromatograph coupled to a Mass Spectrometer

(GC-MS). The sample, dissolved in a volatile organic solvent like dichloromethane or ethyl

acetate, was injected into the GC. The GC was equipped with a suitable capillary column to

separate the compound from any impurities. The separated compound then entered the mass

spectrometer, where it was ionized, typically by electron impact (EI). The resulting fragments

were separated based on their mass-to-charge ratio (m/z) to produce the mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting the

spectroscopic data for a chemical compound like Ethyl (S)-4-chloro-3-hydroxybutyrate.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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